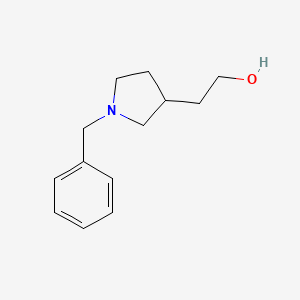![molecular formula C12H11BrN2O2 B1335854 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 438219-93-3](/img/structure/B1335854.png)
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide
Overview
Description
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, commonly known as BNAH, is an organic compound used in various chemical and biological experiments. It has a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol .
Molecular Structure Analysis
The InChI code for 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide is 1S/C12H11BrN2O2/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(16)15-14/h1-6H,7,14H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antimicrobial Applications
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been used in the synthesis of new 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety. These derivatives exhibit significant antimicrobial activities, making them potential candidates for pharmaceutical applications. The derivatives were characterized through analytical and spectral data, confirming their structure and potential as antimicrobial agents (Mayekar et al., 2010).
Microwave-assisted Synthesis and Antibacterial Activity
Antibacterial Properties
Another study highlights the microwave-assisted synthesis of Schiff base derivatives of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide. These derivatives were tested for in vitro antibacterial activity, demonstrating their efficacy in combating bacterial infections. This study provides insights into the potential of these derivatives in addressing bacterial-related health issues (Venkatesan et al., 2012).
Anticancer Evaluation
Anticancer Potential
In the realm of cancer research, 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been used to synthesize compounds with potential anticancer properties. One study explored the synthesis of 1,3,4-oxadiazole derivatives, evaluating their effectiveness against various cancer cell lines. This research contributes to the development of new therapeutic agents for cancer treatment (Salahuddin et al., 2014).
Synthesis of Palladium Precatalyst
Catalysis in Organic Reactions
A study on the synthesis of a palladium(II) complex using 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide as a ligand revealed its potential as an efficient precatalyst in Suzuki cross-coupling reactions. This research is significant in the field of organic synthesis, providing a novel approach to catalysis (Zhou et al., 2009).
Supramolecular Architectures and Nonlinear Optical Properties
Material Science and Optics
The compound has been studied for its role in forming supramolecular architectures and exhibiting nonlinear optical properties. This research contributes to the understanding of molecular interactions and their implications in material science (Khalid et al., 2021)
Antimicrobial Evaluation of Derivatives
Further Antimicrobial Insights
Continuing the exploration of antimicrobial properties, a study utilized 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide, a derivative of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, to synthesize various compounds with potential antimicrobial effects. These compounds were evaluated against different microbial strains, adding to the pool of knowledge about potential antimicrobial agents (Mahmoud et al., 2017).
Photoarylation and Alkylation Studies
Photochemistry and Organic Synthesis
The photochemistry of derivatives related to 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been studied for understanding their reactivity under different conditions. This research provides valuable insights into the photochemical behavior of such compounds, which can be crucial for various applications in organic synthesis (Pretali et al., 2009).
DNA Protection and Damage Studies
DNA Interaction and Protection
A study focused on the synthesis of new compounds using 2-(naphthalen-3-yloxy)acetohydrazide, a variant of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, and tested their protective activity against DNA damage induced by bleomycin-iron complex. This research offers a promising avenue in the development of agents that can protect DNA from damage (Abdel-Wahab et al., 2009).
properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMKDILUCRKBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217048 | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide | |
CAS RN |
438219-93-3 | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



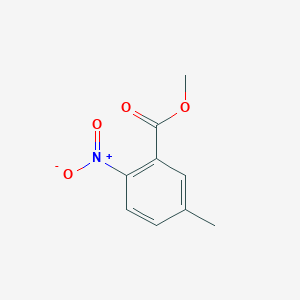
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

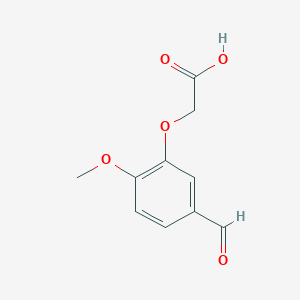

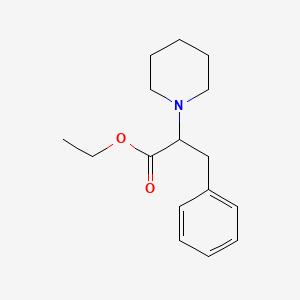
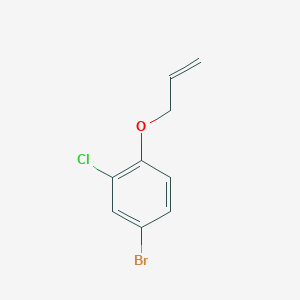
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
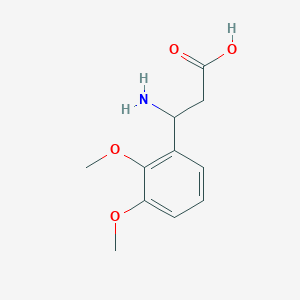
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
